molecular formula C9H12N2O2S B3160395 Ethyl 2-(2-pyrazinylsulfanyl)propanoate CAS No. 866042-21-9

Ethyl 2-(2-pyrazinylsulfanyl)propanoate

Cat. No. B3160395
CAS RN: 866042-21-9
M. Wt: 212.27 g/mol
InChI Key: WIZNUAZBKWKOSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-pyrazinylsulfanyl)propanoate is a chemical compound with the CAS Number: 866042-21-9 . It has a linear formula of C9H12N2O2S . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-pyrazinylsulfanyl)propanoate is represented by the Inchi Code: 1S/C9H12N2O2S/c1-3-13-9(12)7(2)14-8-6-10-4-5-11-8/h4-7H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-pyrazinylsulfanyl)propanoate are not available, esters like this can undergo reactions such as hydrolysis, reduction, and Claisen condensation .


Physical And Chemical Properties Analysis

Ethyl 2-(2-pyrazinylsulfanyl)propanoate has a molecular weight of 212.27 . It is a liquid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard codes associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 2-pyrazin-2-ylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-13-9(12)7(2)14-8-6-10-4-5-11-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNUAZBKWKOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294112
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-pyrazinylsulfanyl)propanoate

CAS RN

866042-21-9
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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